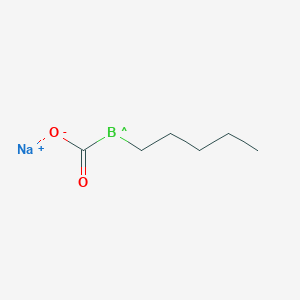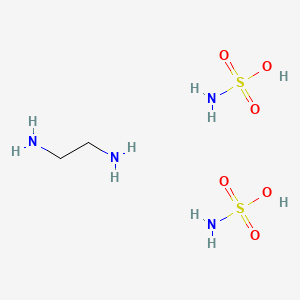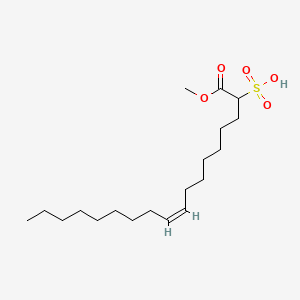
2-(4-Chloro-2-methylphenoxy)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions, followed by cyclization to form the triazine ring. The reaction conditions typically include a temperature range of 60-80°C and a pH of around 4-5.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where cyanamide and formaldehyde are continuously fed into the system. The reaction is carefully controlled to maintain optimal temperature and pH levels, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced triazine compounds.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The compound can also interact with DNA, causing mutations or inhibiting replication.
類似化合物との比較
Similar Compounds
- 1,3,5-Triazine-2,4-diamine
- 1,3,5-Triazine-2,6-diamine
- 1,3,5-Triazine-2,4,6-triol
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its three amino groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and materials.
特性
CAS番号 |
36984-14-2 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13) |
InChIキー |
DIQNVUMPQBMXFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


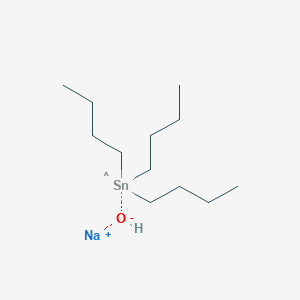
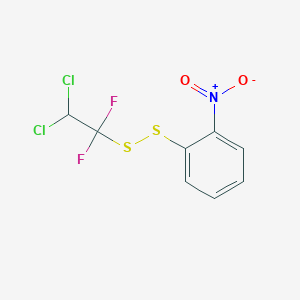
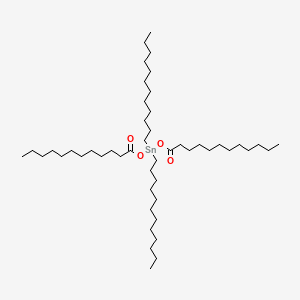
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
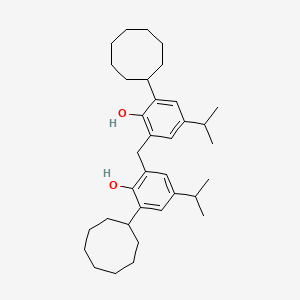

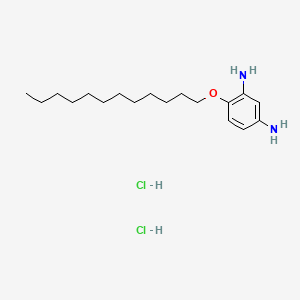
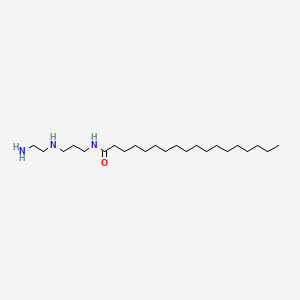
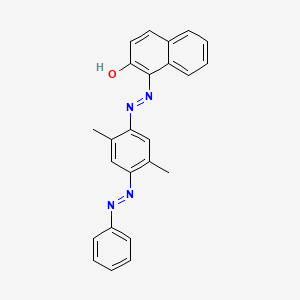

![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
